molecular formula C11H9ClO3 B12078460 1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone

Cat. No.: B12078460
M. Wt: 224.64 g/mol
InChI Key: YOAGUQNUCLGKKI-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a chloro and methoxy group on the benzofuran ring, along with an ethanone group. Benzofuran derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction forms the benzofuran ring through a cyclization process . The reaction conditions usually involve heating the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone can undergo various chemical reactions, including:

Major Products Formed

    Substitution Reactions: Products include halogenated or nitrated benzofuran derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzofuran ring can enhance its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone is unique due to the presence of both chloro and methoxy groups on the benzofuran ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

1-(5-chloro-6-methoxy-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C11H9ClO3/c1-6(13)9-4-7-3-8(12)11(14-2)5-10(7)15-9/h3-5H,1-2H3

InChI Key

YOAGUQNUCLGKKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2O1)OC)Cl

Origin of Product

United States

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